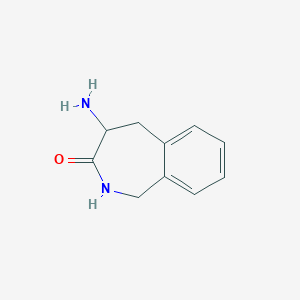

4-Amino-1,2,4,5-tetrahydro-2-benzazepin-3-one

Description

Properties

IUPAC Name |

4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c11-9-5-7-3-1-2-4-8(7)6-12-10(9)13/h1-4,9H,5-6,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNKKOFWZPFHHCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NCC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization via Benzotriazole Adducts

A prominent method for constructing the benzazepinone core involves N-acyliminium ion intermediates generated from benzotriazole adducts. In this approach, N-phthaloyl-protected phenylalanine derivatives are condensed with aldehydes in the presence of p-TsOH as an acid catalyst. For example, N-phthaloyl-(S)-phenylalanine amide reacts with benzaldehyde in refluxing benzene to form benzotriazole adducts, which undergo cyclization upon treatment with AlCl₃ in dichloromethane. The reaction proceeds via an N-acyliminium ion intermediate, which is trapped intramolecularly to yield 1-substituted 4-amino-2-benzazepin-3-ones. This method achieves quantitative yields for adduct formation and 60–85% yields for cyclized products after chromatography.

Key Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Adduct Formation | Benzaldehyde, p-TsOH, benzene, reflux | >95 |

| Cyclization | AlCl₃ (10 equiv), CH₂Cl₂, reflux | 60–85 |

Analytical data for the cyclized product (e.g., 1-phenyl derivative) includes a molecular ion peak at m/z 383 [M+H]⁺ in mass spectrometry and distinct NMR signals at δ 5.65 ppm (d, J = 6.5 Hz) for the lactam proton.

Dual Substitution via N-Acylation of Imines

Hydrogenation-Hydrolysis Cascades for Functionalized Derivatives

Unsaturated Aminolactone Hydrogenation

A patent route describes the synthesis of 1-carboxymethyl-3-amino derivatives via hydrogenation of unsaturated aminolactones. For example, ethyl 3-amino-2,3,4,5-tetrahydro-2-oxo-(3S)-benzazepine-1-acetate is hydrogenated over palladium-on-carbon in ethanol, followed by hydrolysis with 4 N HCl to yield the target carboxylic acid. This method achieves 46% yield for the hydrogenation step and >88% conversion during hydrolysis.

Optimized Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Hydrogenation | Pd/C (5%), H₂, ethanol, 20 h | 46 |

| Hydrolysis | 4 N HCl, 50°C, 4 h | >88 |

Diastereomer Separation and Crystallization

The patent also highlights a critical diastereomer separation step using column chromatography, which resolves (S,S) and (S,R) enantiomers of intermediate esters. Crystallization from ethanol further purifies the final product, yielding material with a melting point of 146–148°C.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1,2,4,5-tetrahydro-2-benzazepin-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzazepine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce various substituted benzazepines .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:

Aba has emerged as a valuable scaffold in the development of novel therapeutic agents. Its derivatives have been investigated for several pharmacological activities:

- Opioid Receptor Antagonists: Compounds derived from Aba have shown potential as opioid receptor antagonists, which could be useful in pain management and addiction treatment .

- Integrin Antagonists: The compound has been explored for its ability to inhibit integrins, which play a crucial role in cell adhesion and signaling pathways involved in cancer metastasis.

- Tyrosine Kinase Inhibitors: Some derivatives are being studied for their inhibitory effects on tyrosine kinases, which are important targets in cancer therapy.

Case Study:

A study demonstrated that specific Aba derivatives exhibited high selectivity and potency against mu-opioid receptors, indicating their potential in developing new analgesics without the addictive properties associated with traditional opioids .

Biological Research

Peptide Mimetic Design:

Aba's unique structural features enable it to induce β-turns in peptides, making it an essential component in the design of peptide mimetics . This property is particularly valuable for creating constrained peptides that can mimic natural biological processes.

Applications in Drug Design:

The compound serves as a core structure for various constrained therapeutic peptides. Its ability to stabilize specific conformations enhances the efficacy of peptide-based drugs .

Chemical Synthesis

Building Block for Complex Molecules:

In synthetic organic chemistry, Aba is utilized as a building block for synthesizing more complex molecules. Its unique structure allows for the introduction of various functional groups through selective substitutions .

Synthetic Methods:

The synthesis of 4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one typically involves:

- Intramolecular Cyclization: This method utilizes amino acid derivatives and reducing agents like sodium cyanoborohydride to form the azepine ring under mild conditions.

- Parallel Synthesis Techniques: High-throughput synthesis methods have been developed to create libraries of Aba derivatives efficiently .

Industrial Applications

Pharmaceutical Manufacturing:

Due to its versatility, Aba is employed in the pharmaceutical industry for producing various drugs and fine chemicals. Its role as an intermediate facilitates the synthesis of multiple therapeutic agents across different classes .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one involves its interaction with specific molecular targets. For instance, as an opioid receptor antagonist, it binds to the receptor and inhibits its activity, thereby modulating pain perception. The compound’s ability to induce β-turns in peptides is attributed to its conformational constraints, which stabilize specific secondary structures in peptides .

Comparison with Similar Compounds

Comparison with Similar Compounds

Aba’s pharmacological profile is best understood in contrast to other constrained scaffolds:

Tetrahydroisoquinoline (Tic)

- Structural Differences: Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) features a fused benzene and piperidine ring, restricting χ1 and χ2 angles. Unlike Aba, Tic lacks the seven-membered azepinone ring, leading to distinct conformational preferences .

- Functional Outcomes : In opioid ligands, Tic derivatives (e.g., Dmt-Tic) exhibit potent δ-opioid antagonism. Replacing Tic with Aba in Dmt-Tic-Gly-NH-Bn shifted selectivity to μ-opioid agonism (Ki = 0.8 nM for MOR vs. 1,200 nM for DOR) .

- Receptor Selectivity: Tic-based melanocortin ligands show dual hMC3R/hMC4R antagonism (IC50 = 6.7–3.7 nM), whereas Aba analogs selectively target hMC3R/hMC5R .

Amino Indoloazepinone (Aia)

- Pharmacological Effects: In opioid peptides, Aia-containing analogs (e.g., Dmt-Aia) demonstrated subnanomolar MOR affinity (Ki = 0.3 nM) but negligible DOR activity, contrasting with Aba’s balanced MOR/DOR profile .

Freidinger Lactams

- Conformational Impact : Freidinger lactams enforce β-turn structures via a macrocyclic constraint. While Aba also stabilizes turns, it does so less effectively unless modified (e.g., spiro-Aba derivatives) .

- Application : Freidinger lactams are preferred for β-turn induction in hormones like bradykinin, whereas Aba’s strength lies in GPCR selectivity modulation .

Table 1: Key Pharmacological Comparisons

| Scaffold | Target Receptor(s) | IC50/EC50 (nM) | Selectivity Profile | Key Application |

|---|---|---|---|---|

| Aba | hMC3R, hMC5R | 43, 87 | Antagonist (hMC3R/hMC5R) | Obesity, energy homeostasis |

| MOR/DOR | 0.8 (MOR) | Agonist (MOR)/Antagonist (DOR) | Analgesia | |

| Tic | hMC3R/hMC4R | 6.7, 3.7 | Dual antagonist | Feeding disorders |

| DOR | 1.2 | Antagonist | Pain management | |

| Aia | MOR | 0.3 | Agonist | CNS-targeted analgesics |

| Freidinger | Bradykinin B2 | 2.5 | β-turn stabilization | Anti-inflammatory peptides |

Biological Activity

4-Amino-1,2,4,5-tetrahydro-2-benzazepin-3-one (Aba) is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound is primarily recognized for its role as a building block in the synthesis of various pharmacologically active molecules, particularly in the context of opioid receptor modulation.

Chemical Structure and Properties

The compound features a seven-membered ring structure that includes nitrogen and oxygen atoms, contributing to its unique reactivity and biological interactions. Its chemical formula is CHNO, with a molecular weight of approximately 176.22 g/mol.

Opioid Receptor Modulation

Aba has been extensively studied for its effects on opioid receptors. Research indicates that derivatives of this compound can act as selective antagonists at the μ-opioid receptor (MOR) and δ-opioid receptor (DOR). For instance, modifications at specific positions on the Aba scaffold have been shown to convert agonist peptides into potent antagonists, demonstrating its utility in opioid peptide drug design .

Analgesic Effects

The introduction of Aba into peptide structures has resulted in enhanced analgesic properties. Studies have shown that when incorporated into the N-terminal tetrapeptide of dermorphin, Aba significantly alters affinity and selectivity towards opioid receptors, leading to improved pain management outcomes .

β-Turn Induction

Aba is known to induce β-turns in peptide structures, which is crucial for the conformational stability of many biologically active peptides. This property allows it to be utilized in the design of peptidomimetics that mimic natural peptides while enhancing their stability and bioavailability .

The mechanism by which Aba exerts its biological effects primarily involves its interaction with specific molecular targets, particularly opioid receptors. As an antagonist, it binds to these receptors and inhibits their activity, thereby modulating pain perception. The ability of Aba to stabilize β-turns in peptides contributes to its effectiveness in enhancing the pharmacological profiles of peptide-based drugs .

Study 1: Synthesis and Evaluation of Constrained Analogues

A study focused on synthesizing constrained dipeptidic moieties using Aba demonstrated that structural modifications could lead to significant changes in receptor selectivity and potency. For example, the introduction of different amino acids at specific positions resulted in compounds with enhanced binding affinities for MOR and DOR .

Study 2: Opioid Peptide Drug Development

Research involving the modification of opioid peptides with Aba scaffolds revealed that certain substitutions could convert agonist activities into selective antagonistic properties. This finding has implications for developing new therapeutic agents aimed at treating pain without the addictive properties associated with traditional opioids .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Key Activity |

|---|---|---|

| 1,2,4,5-Tetrahydro-3H-2-benzazepin-3-one | Benzazepine | Similar core structure; lacks amino group |

| 1,2,4,5-Tetrahydro-1,4-benzodiazepin-3-one | Benzodiazepine | Different substituents; distinct activity |

| 4-Amino-1,2,4,5-tetrahydro-2-benzazepin-3-one | Benzazepine | Unique β-turn induction; potential antagonist |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 4-Amino-1,2,4,5-tetrahydro-2-benzazepin-3-one, and how do reaction parameters affect yield?

- Methodological Answer : A common approach involves refluxing a triazole precursor with substituted benzaldehyde in absolute ethanol under acidic catalysis (e.g., glacial acetic acid) for 4 hours . Key parameters include:

- Solvent choice : Absolute ethanol ensures solubility and inertness.

- Catalyst : Glacial acetic acid enhances nucleophilic reactivity.

- Workup : Solvent evaporation under reduced pressure minimizes thermal degradation.

Yield optimization may require adjusting stoichiometry (1:1 molar ratio) and post-reaction filtration to isolate the solid product.

Q. What spectroscopic techniques are critical for structural confirmation of 4-Amino-1,2,4,5-tetrahydro-2-benzazepin-3-one?

- Methodological Answer :

- NMR : 1H NMR identifies proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, NH2 signals at δ 4.5–5.0 ppm). 13C NMR confirms carbonyl (C=O) at ~170 ppm and benzazepine ring carbons .

- FT-IR : Stretching vibrations for NH2 (~3350 cm⁻¹) and C=O (~1650 cm⁻¹) validate functional groups.

- HPLC-UV : Purity assessment using a C18 column with a gradient mobile phase (e.g., acetonitrile/water + 0.1% TFA) at 220 nm .

Q. How should 4-Amino-1,2,4,5-tetrahydro-2-benzazepin-3-one be stored to ensure stability?

- Methodological Answer : Store at room temperature in airtight containers under inert gas (N2/Ar) to prevent oxidation. Short shelf life (e.g., ≤6 months) necessitates periodic purity checks via HPLC. Refrigeration (-20°C) is advised for long-term storage of hygroscopic batches .

Advanced Research Questions

Q. What analytical methods resolve impurity profiles in synthesized 4-Amino-1,2,4,5-tetrahydro-2-benzazepin-3-one?

- Methodological Answer : Pharmacopeial guidelines recommend reverse-phase HPLC with UV detection (220 nm) using a C18 column (4.6 × 250 mm, 5 µm). Mobile phase: 0.1% phosphoric acid in water (A) and acetonitrile (B), gradient elution (10–90% B over 30 min). Impurities (e.g., acetylated byproducts) are quantified against a reference standard, with acceptance criteria of ≤0.5% for individual impurities and ≤2.0% total impurities .

Q. How can computational chemistry predict reactivity in 4-Amino-1,2,4,5-tetrahydro-2-benzazepin-3-one derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, including HOMO-LUMO gaps and Fukui indices, to predict nucleophilic/electrophilic sites. Molecular dynamics simulations assess solvation effects, while docking studies (AutoDock Vina) evaluate binding affinities to biological targets (e.g., GPCRs) .

Q. What strategies mitigate byproduct formation during benzazepinone synthesis?

- Methodological Answer :

- Protecting groups : Boc or Fmoc protection of the amino group reduces undesired alkylation/acylation.

- Inert conditions : Conduct reactions under N2/Ar to prevent oxidation.

- Purification : Flash chromatography (silica gel, EtOAc/hexane) or preparative HPLC isolates the target compound. Post-synthetic recrystallization (ethanol/water) enhances purity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for 4-Amino-1,2,4,5-tetrahydro-2-benzazepin-3-one analogs?

- Methodological Answer : Variability may arise from polymorphic forms or residual solvents. Confirm purity via DSC (differential scanning calorimetry) to identify distinct melting endotherms. Controlled recrystallization (e.g., slow cooling in ethanol) ensures consistent crystal packing. Cross-validate with TGA (thermogravimetric analysis) to rule out solvent retention .

Research Workflow Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.